Cas no 444619-84-5 (8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol)

8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol structure
444619-84-5 structure
Product name:8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol
CAS No:444619-84-5
MF:C10H11BrO
Molecular Weight:227.097742319107
CID:820104
PubChem ID:21070959

8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol 化学的及び物理的性質

名前と識別子

    • 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
    • 8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol
    • インチ: 1S/C10H11BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6H2
    • InChIKey: PXLFPAMVHOMIIC-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=CC=C2Br)CCC1O

計算された属性

  • 精确分子量: 225.99933g/mol
  • 同位素质量: 225.99933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 20.2Ų

8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7967250-0.25g
8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95.0%
0.25g
$487.0 2025-03-21
Enamine
EN300-7967250-1.0g
8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95.0%
1.0g
$986.0 2025-03-21
Enamine
EN300-7967250-0.1g
8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95.0%
0.1g
$342.0 2025-03-21
1PlusChem
1P00DQ9G-2.5g
8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95%
2.5g
$2449.00 2024-05-02
Aaron
AR00DQHS-500mg
8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95%
500mg
$1081.00 2025-02-14
Aaron
AR00DQHS-1g
8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95%
1g
$1381.00 2025-02-14
Aaron
AR00DQHS-50mg
8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95%
50mg
$340.00 2025-02-14
1PlusChem
1P00DQ9G-100mg
8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95%
100mg
$485.00 2024-05-02
1PlusChem
1P00DQ9G-250mg
8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95%
250mg
$664.00 2024-05-02
Enamine
EN300-7967250-0.5g
8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
444619-84-5 95.0%
0.5g
$768.0 2025-03-21

8-broMo-1,2,3,4-tetrahydronaphthalen-2-ol 関連文献

8-broMo-1,2,3,4-tetrahydronaphthalen-2-olに関する追加情報

Introduction to 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 444619-84-5)

8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol, identified by its Chemical Abstracts Service (CAS) number 444619-84-5, is a significant compound in the realm of organic synthesis and pharmaceutical research. This tetrahydronaphthalene derivative features a bromo substituent at the 8-position and a hydroxyl group at the 2-position, making it a versatile intermediate for the development of various bioactive molecules.

The molecular structure of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol contributes to its unique chemical properties, which have garnered interest in medicinal chemistry and materials science. The presence of both bromine and hydroxyl functional groups allows for diverse chemical modifications, enabling the synthesis of complex derivatives with tailored biological activities. This compound has been explored in the design of novel therapeutic agents, particularly in the context of enzyme inhibition and receptor binding studies.

In recent years, 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol has been utilized as a key building block in the synthesis of pharmacophores targeting neurological and cardiovascular disorders. Its naphthalene core mimics natural bioactive scaffolds found in many drugs, while the bromo and hydroxyl groups provide handles for further functionalization. Researchers have leveraged this compound to develop inhibitors of enzymes involved in inflammation and oxidative stress, areas of significant therapeutic interest.

One notable application of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol is in the synthesis of small-molecule probes for studying protein-protein interactions. The hydroxyl group at position 2 can be selectively modified via glycosylation or esterification to create probes that interact with specific cellular targets. Such probes are invaluable tools in drug discovery pipelines, enabling high-throughput screening and mechanistic studies.

The bromine atom at position 8 serves as a versatile handle for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug development. By incorporating 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol into synthetic pathways, chemists can access a wide array of heterocyclic compounds with potential therapeutic applications.

Recent advancements in computational chemistry have further highlighted the utility of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol as a scaffold for drug design. Molecular modeling studies indicate that its rigid tetrahydronaphthalene core can effectively occupy binding pockets in target proteins, while the functional groups provide critical interactions. These insights have guided the development of novel analogs with enhanced binding affinity and selectivity.

The pharmaceutical industry has shown particular interest in derivatives of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol due to their potential as antineoplastic agents. Preclinical studies suggest that certain modifications can lead to compounds with inhibitory effects on kinases and other enzymes overexpressed in cancer cells. The ability to fine-tune the structure while maintaining biological activity makes this compound a promising candidate for further investigation.

Moreover, 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol has been explored in the development of materials with unique optical properties. Its aromatic system and functional groups contribute to its ability to absorb and emit light at specific wavelengths. This characteristic has been exploited in designing organic semiconductors and light-emitting diodes (LEDs), where precise control over molecular structure is crucial.

The synthesis of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination followed by reduction to introduce the tetrahydronaphthalene core. The subsequent introduction of the hydroxyl group at position 2 is achieved through selective oxidation or nucleophilic substitution reactions. These synthetic routes highlight the compound's accessibility despite its complex structure.

In conclusion,8-bromo-1, 2, 3, 4-tetrahydronaphthalen- - >ol (CAS No.> 444619->84->5)> is a multifaceted compound with broad applications in pharmaceutical research and materials science. Its unique structural features make it an invaluable tool for developing novel therapeutics and advanced materials. As research continues to uncover new possibilities for this compound,> it is poised to play an increasingly significant role in addressing global challenges in health and technology.>

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